3,4-dichloro-N-[(E)-(2,6-dichlorophenyl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,6-Dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine is an organic compound characterized by the presence of two dichlorophenyl groups connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of (E)-1-(2,6-dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,6-Dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methanimine linkage to an amine group.
Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of new functional groups in place of halogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(2,6-dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl groups and methanimine linkage play a crucial role in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2,4-Dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine
- (E)-1-(2,6-Dichlorophenyl)-N-(2,4-dichlorophenyl)methanimine
- (E)-1-(2,6-Dichlorophenyl)-N-(3,5-dichlorophenyl)methanimine
Uniqueness
(E)-1-(2,6-Dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This distinct arrangement can result in different binding affinities and selectivities compared to similar compounds.
Properties
Molecular Formula |
C13H7Cl4N |
---|---|
Molecular Weight |
319.0 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7Cl4N/c14-10-2-1-3-11(15)9(10)7-18-8-4-5-12(16)13(17)6-8/h1-7H |
InChI Key |
FVNBWPIUDLJQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.